Dabsyl-L-tryptophan

描述

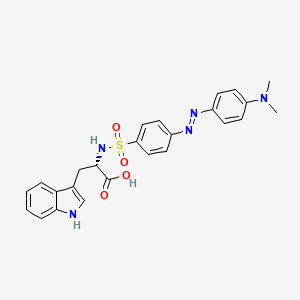

Dabsyl-L-tryptophan is a derivative of the amino acid L-tryptophan, where the amino group is modified with a dabsyl (dimethylaminonaphthalene sulfonyl) group. This compound is primarily used in biochemical research for the quantification and analysis of amino acids due to its fluorescent properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-tryptophan typically involves the reaction of L-tryptophan with dabsyl chloride. The process can be summarized as follows:

Starting Materials: L-tryptophan and dabsyl chloride.

Reaction Conditions: The reaction is carried out in an alkaline medium, often using a buffer solution such as sodium bicarbonate or phosphate buffer.

Procedure: L-tryptophan is dissolved in the buffer solution, and dabsyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures (e.g., 25-30°C) for a specified period.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as preparative HPLC or crystallization.

化学反应分析

Types of Reactions: Dabsyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of products such as N-formylkynurenine.

Substitution: The dabsyl group can participate in substitution reactions, particularly at the sulfonyl chloride moiety.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can react with the sulfonyl chloride group under basic conditions.

Major Products:

Oxidation Products: N-formylkynurenine and other oxidized derivatives of L-tryptophan.

Substitution Products: Various dabsyl derivatives depending on the nucleophile used

科学研究应用

Amino Acid Analysis

Dabsyl-L-tryptophan is primarily employed for the quantification and analysis of amino acids in biological samples. Its fluorescent characteristics enhance detection sensitivity, making it suitable for techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for the precise measurement of amino acid concentrations in complex biological matrices, such as blood or tissue extracts. The dabsyl group improves the stability and detectability of L-tryptophan derivatives during analysis.

Protein Sequencing

In the field of protein chemistry , this compound serves as a valuable tool for identifying N-terminal amino acids in peptides and proteins. The dabsylation process involves the reaction of this compound with proteins, facilitating the determination of the amino acid sequence. This application is crucial in proteomics research, where understanding protein structure and function is essential.

Metabolic Studies

This compound is also used in metabolic studies to investigate pathways involving L-tryptophan and its derivatives. By tracking the incorporation and metabolism of this compound, researchers can gain insights into physiological processes such as:

- Serotonin Synthesis : As L-tryptophan is a precursor to serotonin, studying its metabolism can elucidate mechanisms related to mood regulation and neurological functions .

Biochemical Assays

The compound finds applications in various biochemical assays that detect and quantify amino acids and peptides. These assays are vital for:

- Clinical Diagnostics : this compound can be utilized to assess amino acid profiles in patients, aiding in diagnosing metabolic disorders or nutritional deficiencies.

- Research Applications : It is employed in experimental setups to analyze protein interactions and enzymatic activities involving L-tryptophan.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in diverse research contexts:

作用机制

The mechanism of action of Dabsyl-L-tryptophan primarily involves its interaction with amino groups in peptides and proteins. The dabsyl group reacts with the free amino groups, forming a stable fluorescent derivative. This fluorescence can be detected and quantified using techniques such as HPLC or LC-MS, allowing for the precise analysis of amino acids and peptides in biological samples .

相似化合物的比较

Dansyl-L-tryptophan: Similar to Dabsyl-L-tryptophan but uses dansyl (dimethylaminonaphthalene sulfonyl) group instead of dabsyl.

Dabsyl-L-tyrosine: Another dabsylated amino acid used for similar analytical purposes.

Dansyl-L-tyrosine: A dansylated derivative of L-tyrosine.

Comparison:

Fluorescent Properties: Both dabsyl and dansyl derivatives exhibit strong fluorescence, making them useful for analytical applications. the specific wavelengths of fluorescence may differ, allowing for the selection of the appropriate compound based on the detection method.

Reactivity: The reactivity of dabsyl and dansyl groups with amino acids is similar, but the choice between them may depend on the specific analytical requirements and the nature of the sample being analyzed

This compound stands out due to its specific application in the quantification and analysis of L-tryptophan and its derivatives, providing a reliable and sensitive method for studying amino acids in various biological contexts.

生物活性

Dabsyl-L-tryptophan is a derivative of the amino acid L-tryptophan, modified with a dabsyl group, which is often employed in biochemistry for various applications, including fluorescence studies and as a probe in cellular uptake investigations. This article explores the biological activity of this compound, focusing on its cellular uptake mechanisms, metabolic pathways, and potential therapeutic applications.

1. Overview of this compound

This compound combines the properties of L-tryptophan, a precursor to serotonin and other bioactive compounds, with the dabsyl group, which enhances its fluorescent properties. This modification allows for better tracking in biological systems and can influence its interaction with cellular membranes.

2. Cellular Uptake Mechanisms

Recent studies have shown that Dabsyl-modified peptides exhibit enhanced cellular uptake compared to their unmodified counterparts. The mechanisms behind this increased uptake are multifaceted:

- Cationic Properties : The positive charge of this compound facilitates interaction with negatively charged cell membranes, promoting internalization.

- Cell-Penetrating Peptides (CPPs) : When incorporated into CPPs, such as tetraarginine, Dabsyl significantly enhances internalization efficiency. For example, peptides modified with Dabsyl-AMBA or Dabsyl-PABA demonstrated increased uptake in MCF-7 and MDA-MB-231 cell lines at varying concentrations .

Table 1: Cellular Uptake Efficiency of Dabsyl-modified Peptides

| Peptide Modification | Uptake in MCF-7 Cells (%) | Uptake in MDA-MB-231 Cells (%) |

|---|---|---|

| Dabsyl-RRWRRK | Baseline | Baseline |

| Dabsyl-AMBA-RRRRK | 200% at 5 µM | 340% at 10 µM |

| Dabsyl-PABA-RRRRK | 180% at 5 µM | Significant increase at 10 µM |

3. Metabolic Pathways Involving L-Tryptophan

L-Tryptophan is crucial for various metabolic pathways, particularly in the synthesis of serotonin and kynurenine. The introduction of the dabsyl group may influence these pathways by altering the bioavailability or metabolic fate of tryptophan derivatives.

Key Points on Tryptophan Metabolism:

- Serotonin Synthesis : L-Tryptophan is the sole precursor for serotonin, which is vital for mood regulation and cognitive functions .

- Kynurenine Pathway : A significant portion of tryptophan is diverted into the kynurenine pathway under stress conditions, leading to the production of neuroactive metabolites .

4. Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications:

- Neuropharmacology : Due to its role as a serotonin precursor, it may be beneficial in treating mood disorders.

- Drug Delivery Systems : The enhanced cellular uptake characteristics make it a candidate for targeted drug delivery systems, particularly in cancer therapy where selective uptake by tumor cells is desired .

5. Case Studies

Several studies have explored the implications of this compound in various contexts:

- Fluorescence Tracking : A study demonstrated that Dabsyl-modified peptides could be effectively used to track cellular uptake in real-time using fluorescence microscopy.

- Cytotoxicity Assays : In vitro assays showed that conjugates of this compound with antitumor drugs exhibited cytostatic activity against various cancer cell lines .

属性

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGZXUAHWJTIA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555053 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97685-00-2 | |

| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。